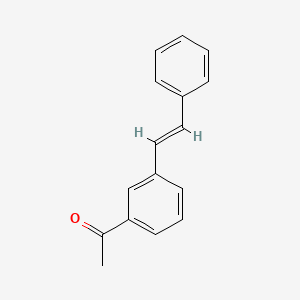

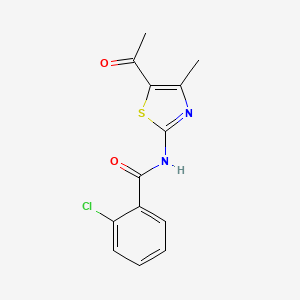

1-(2-Chlorophenyl)-3-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(2-Chlorophenyl)-3-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)urea, also known as AG-024322, is a small molecule inhibitor that has been studied for its potential therapeutic applications in cancer treatment. This compound is a member of the urea class of compounds, which are known for their ability to inhibit protein kinases. AG-024322 is a potent inhibitor of the protein kinase AKT, which plays a critical role in cell survival and proliferation.

Wissenschaftliche Forschungsanwendungen

Optical and Electronic Properties

Research has explored the electronic, optical, and nonlinear optical properties of novel chalcone derivatives, including studies on compounds with chlorophenyl and pyridinyl groups. These compounds exhibit significant potential in optoelectronic device fabrication due to their superior electro-optic properties. For instance, a study on a chalcone derivative highlighted its enhanced second and third harmonic generation values, indicating its applicability in nonlinear optics and optoelectronic device fabrication (Shkir et al., 2018).

Synthesis of Nitrogen Heterocycles

The synthesis of nitrogen-containing heterocycles from compounds with structural similarities has been documented. Efficient synthesis methods leading to pyrazole, triazole, pyridinone, and pyrimidinone derivatives have been developed. These methodologies often involve multi-step reactions, showcasing the versatility of related compounds in generating a wide array of heterocyclic structures (Behalo & Aly, 2011).

Antimicrobial Activities

Certain derivatives, synthesized from compounds structurally akin to the one , have been evaluated for their antimicrobial properties. For example, the synthesis of oxopyrimidines and thiopyrimidines has led to compounds with notable antibacterial and antifungal activities. This indicates the potential of similar compounds in contributing to the development of new antimicrobial agents (Ladani et al., 2009).

Corrosion Inhibition

Research into 1,3,5-triazinyl urea derivatives has revealed their effectiveness as corrosion inhibitors for mild steel in acidic solutions. These studies suggest that similar compounds could be investigated for their corrosion inhibition properties, contributing to the protection of metals in industrial applications (Mistry et al., 2011).

Antioxidant Activity

Derivatives containing pyridinyl groups have been synthesized and evaluated for their antioxidant properties. These compounds have shown promising antioxidant and antiradical activities, suggesting the potential of similar chemical structures in the development of antioxidant agents (Bekircan et al., 2008).

Eigenschaften

IUPAC Name |

1-(2-chlorophenyl)-3-[2-[[6-(pyridin-4-ylamino)pyridazin-3-yl]amino]ethyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClN7O/c19-14-3-1-2-4-15(14)24-18(27)22-12-11-21-16-5-6-17(26-25-16)23-13-7-9-20-10-8-13/h1-10H,11-12H2,(H,21,25)(H,20,23,26)(H2,22,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJZKNIXVWDMOBN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)NCCNC2=NN=C(C=C2)NC3=CC=NC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClN7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(2R)-pyrrolidin-2-yl]-1,2-oxazole](/img/structure/B2800957.png)

![3-((6-Ethoxybenzo[d]thiazol-2-yl)thio)-1-(4-morpholinophenyl)pyrrolidine-2,5-dione](/img/structure/B2800966.png)

![1-(2-Fluoro-6-methylphenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2800967.png)

![2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolan-3-yl]acetic acid](/img/structure/B2800968.png)

![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-methoxyphenoxy)acetamide](/img/structure/B2800972.png)

![3-benzyl-5,8-dimethyl-1-(4-methylbenzyl)-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione](/img/no-structure.png)

![3-Bromo-5-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]pyridine](/img/structure/B2800976.png)